molecular formula C15H11ClO2 B1330238 (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone CAS No. 40327-53-5

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone

Cat. No.: B1330238
CAS No.: 40327-53-5
M. Wt: 258.7 g/mol
InChI Key: WDBQFPCVLLFPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Overview

(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone, also known as a chlorinated phenyl oxirane derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula for this compound is C15H11ClO2C_{15}H_{11}ClO_2. Its structure features a chlorobenzene moiety and an epoxide ring, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Antimicrobial Activity : Studies have demonstrated that compounds with similar structures possess significant antibacterial properties against various pathogens, including resistant strains.
  • Cytotoxic Effects : Preliminary data suggest that this compound may induce apoptosis in cancer cells, although the precise pathways remain to be fully elucidated.

Antimicrobial Activity

A comparative study on related compounds has shown that this compound exhibits moderate to strong antibacterial activity. The following table summarizes the antibacterial efficacy of this compound against selected bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL
Salmonella typhi128 µg/mL

These results indicate that while the compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative bacteria varies significantly.

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table presents findings from these studies:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

The IC50 values suggest that the compound has significant potential as an anticancer agent, particularly against breast and cervical cancer cell lines.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the synthesis of several oxirane derivatives, including this compound. The research demonstrated strong inhibitory effects against Staphylococcus aureus, with potential applications in treating infections caused by resistant strains .
  • Enzyme Inhibition : Another research effort focused on the enzyme inhibitory properties of this compound. It was found to inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases like Alzheimer's . The IC50 for acetylcholinesterase inhibition was reported at 10 µM.
  • Cytotoxicity Studies : A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing significant apoptotic effects mediated by oxidative stress pathways .

Properties

IUPAC Name

(4-chlorophenyl)-(3-phenyloxiran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO2/c16-12-8-6-10(7-9-12)13(17)15-14(18-15)11-4-2-1-3-5-11/h1-9,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBQFPCVLLFPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282591
Record name (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40327-53-5
Record name NSC26688
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26688
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-chlorophenyl)(3-phenyloxiran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone
Reactant of Route 6
(4-Chlorophenyl)(3-phenyloxiran-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.